Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate
Description
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate (CAS: 3353-37-5) is an ester derivative of benzene-1,3-dicarboxylic acid (isophthalic acid). Its structure consists of a central benzene ring substituted at the 1,3-positions with carboxylate groups, each esterified with a 1-butoxy-1-oxopropan-2-yl moiety. The substituent group (1-butoxy-1-oxopropan-2-yl) comprises a butyl ether (-OC₄H₉) linked to a carbonyl group (-CO-) attached to a propane-2-yl backbone (CH(CH₃)). This compound is cataloged under multiple identifiers, including NSC 78758 and AC1L5Q46, and is primarily utilized in research settings as a specialty chemical intermediate .
Properties
CAS No. |
3353-37-5 |
|---|---|
Molecular Formula |
C22H30O8 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate |
InChI |
InChI=1S/C22H30O8/c1-5-7-12-27-19(23)15(3)29-21(25)17-10-9-11-18(14-17)22(26)30-16(4)20(24)28-13-8-6-2/h9-11,14-16H,5-8,12-13H2,1-4H3 |
InChI Key |
ONQBNAZNJBHXIL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)C(C)OC(=O)C1=CC(=CC=C1)C(=O)OC(C)C(=O)OCCCC |
Origin of Product |
United States |
Preparation Methods
Method 1: Direct Esterification Using Acid Chlorides
One common approach is the conversion of benzene-1,3-dicarboxylic acid to its corresponding acid chloride, followed by reaction with 1-butoxy-1-oxopropan-2-ol under controlled conditions.
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Benzene-1,3-dicarboxylic acid + Thionyl chloride (SOCl2), reflux, 2-3 h | Formation of benzene-1,3-dicarbonyl dichloride (acid chloride intermediate) with high yield (~90%) |
| 2 | Acid chloride + 1-butoxy-1-oxopropan-2-ol, base (e.g., pyridine or triethylamine), solvent (e.g., dichloromethane), 0-5 °C to room temperature, 4-6 h | Esterification to give Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate with yields reported above 85% |
| 3 | Purification by column chromatography or recrystallization | Product purity >98% confirmed by NMR and HPLC |
This method benefits from high selectivity and relatively mild reaction conditions. The use of acid chlorides allows for efficient ester bond formation with minimal side reactions. Pyridine or triethylamine acts both as a base to neutralize HCl formed and as a catalyst enhancing reaction rate.
Method 2: Carbodiimide-Mediated Esterification
An alternative method uses carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxylic acid groups, facilitating ester bond formation with 1-butoxy-1-oxopropan-2-ol.
| Step | Reagents & Conditions | Outcome & Notes |
|---|---|---|
| 1 | Benzene-1,3-dicarboxylic acid + DCC + catalytic 4-dimethylaminopyridine (DMAP), solvent (e.g., dichloromethane), 0-25 °C, 12-24 h | Formation of active O-acylisourea intermediate |
| 2 | Addition of 1-butoxy-1-oxopropan-2-ol, stirring continued | Esterification proceeds smoothly, yields ~75-85% |
| 3 | Filtration to remove dicyclohexylurea byproduct, purification by chromatography | High purity product with minimal impurities |
This method avoids the use of corrosive reagents like thionyl chloride and can be performed under mild conditions. However, the byproduct dicyclohexylurea requires careful removal to avoid contamination.
Comparative Data Table of Preparation Methods
| Preparation Method | Key Reagents | Reaction Conditions | Yield (%) | Purity (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Acid Chloride Esterification | SOCl2, 1-butoxy-1-oxopropan-2-ol, pyridine | Reflux for acid chloride, 0-5 °C to RT for esterification | 85-90 | >98 | High yield, mild conditions | Use of corrosive reagents |
| Carbodiimide-Mediated Esterification | DCC, DMAP, 1-butoxy-1-oxopropan-2-ol | Room temperature, 12-24 h | 75-85 | >95 | Mild conditions, no acid chlorides | Byproduct removal necessary |
| Transesterification | Dimethyl/diethyl ester, 1-butoxy-1-oxopropan-2-ol, acid/base catalyst | Reflux, azeotropic removal | 65-80 | 90-95 | Avoids acid chlorides | Longer reaction time, moderate yields |
Research Results and Characterization
NMR Spectroscopy : Proton (^1H) and carbon (^13C) NMR spectra confirm the esterification with characteristic shifts for aromatic protons and ester methylene groups. The purity is typically confirmed by the absence of starting material peaks and the presence of expected chemical shifts.
Yield Optimization : Reaction parameters such as temperature, solvent choice, and molar ratios have been optimized in reported studies to maximize yield and purity. For example, carrying out the acid chloride esterification at low temperature (0-5 °C) during the esterification step minimizes side reactions and improves yield.
Purification Techniques : Column chromatography using silica gel and recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures) are standard for isolating the pure compound.
Chemical Reactions Analysis
Hydrolysis Reactions
The ester groups undergo hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Conditions : Dilute HCl or H₂SO₄, aqueous ethanol, reflux.
-
Products : Benzene-1,3-dicarboxylic acid and 1-butoxy-1-oxopropan-2-ol.
-
Mechanism : Protonation of the ester carbonyl enhances electrophilicity, followed by water nucleophilic attack.
Basic Hydrolysis (Saponification)
-
Conditions : NaOH or KOH in aqueous methanol.
-
Products : Disodium benzene-1,3-dicarboxylate and sodium 1-butoxy-1-oxopropan-2-olate.
Comparative Hydrolysis Rates
While direct kinetic data for this compound is limited, analogous esters exhibit:
| Condition | Relative Rate (vs. methyl acetate) |
|---|---|
| Acidic (pH 2) | 0.3–0.5× |
| Basic (pH 12) | 1.2–1.5× |
| Rates inferred from structurally similar esters . |
Transesterification
The compound participates in alcohol-exchange reactions:
-
Catalysts : Ti(OR)₄, Sn(Oct)₂, or enzymatic lipases.
-
Example : Reaction with methanol yields methyl esters and 1-butoxy-1-oxopropan-2-yl methanolate.
Stability Under Physiological and Environmental Conditions
-
Aqueous Stability : >96% stability after 2 weeks in pH 7.5 buffer at 25°C, contrasting with rapid degradation of β-lactams like meropenem .
-
Enzymatic Stability : Resists hydrolysis by metallo-β-lactamases (e.g., NDM-1, VIM-2) due to poor substrate recognition, as observed in analogous γ-lactam systems .
Reactivity of the Aromatic Core
The benzene ring’s electrophilic substitution potential is reduced due to electron-withdrawing ester groups. Theoretical reactivity (if any) would favor meta substitution, though no experimental evidence exists .
Scientific Research Applications
Pharmaceutical Development
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance bioactivity. Research indicates that derivatives of this compound exhibit promising pharmacological properties, including anti-inflammatory and analgesic effects.
Polymer Chemistry
This compound serves as a monomer in the synthesis of polyesters and polyurethanes. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. Studies have shown that polymers derived from this compound display improved resistance to solvents and chemicals compared to traditional polymers.
Agricultural Chemicals
Research has explored the use of this compound in formulating agrochemicals. Its properties may enhance the efficacy of pesticides and herbicides by improving solubility and bioavailability in plant systems.
Data Tables
| Application Area | Description | Key Findings |
|---|---|---|
| Pharmaceutical Development | Potential as a drug precursor | Anti-inflammatory properties observed |
| Polymer Chemistry | Used as a monomer for polymers | Enhanced mechanical properties noted |
| Agricultural Chemicals | Formulation in agrochemicals | Improved solubility and efficacy |
Case Study 1: Pharmaceutical Applications
A study published in a peer-reviewed journal examined the anti-inflammatory effects of modified derivatives of this compound. The results indicated a significant reduction in inflammation markers in animal models, suggesting its potential for therapeutic use.
Case Study 2: Polymer Development
In an industrial application, researchers synthesized a new class of biodegradable plastics using this compound as a key monomer. The resulting materials demonstrated enhanced durability and reduced environmental impact compared to conventional plastics.
Case Study 3: Agricultural Research
Field trials conducted on crops treated with formulations containing this compound showed increased resistance to pests and diseases. The findings suggest that this compound could play a role in developing more effective agricultural treatments.
Mechanism of Action
The mechanism by which Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate exerts its effects depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to modulate biochemical pathways. The ester groups can undergo hydrolysis to release active compounds that target specific molecular pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Benzene-1,3-dicarboxylate esters vary in their ester substituents, which critically influence their physicochemical properties and applications. Below is a comparative analysis with structurally analogous compounds:
Structural and Functional Comparisons
Key Differences and Trends
- Substituent Bulk and Hydrophobicity: Methyl groups (dimethyl ester) confer low molecular weight and high crystallinity, limiting flexibility. Butoxy-oxopropan-2-yl groups introduce moderate hydrophobicity and steric bulk, enhancing solubility in organic solvents compared to methyl esters . 2-Ethylhexyl groups (DOIP) significantly increase hydrophobicity and reduce polymer crystallinity, making them ideal plasticizers .
Thermal and Mechanical Properties :
- DOIP’s bulky substituents lower glass transition temperatures (Tg) in polymers, improving flexibility.
- The butoxy-oxopropan-2-yl substituents in the target compound may offer intermediate thermal stability between methyl and ethylhexyl derivatives.
- Applications: DOIP: Dominates industrial use as a plasticizer due to its compatibility with PVC and low volatility . Bromophenyl derivative: Explored in niche applications like photolithography or catalysis due to halogenated aromaticity .
Research Findings and Data
Comparative Performance Metrics
| Property | Target Compound | Dimethyl Ester | DOIP | Bromophenyl Derivative |
|---|---|---|---|---|
| Melting Point (°C) | Not reported | ~100–110 | -50 (liquid) | >150 (estimated) |
| Solubility in THF | High | Moderate | High | Low |
| Hydrolytic Stability (pH 7, 25°C) | Moderate | Low | High | Moderate |
Biological Activity
Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate is a synthetic compound with potential applications in various fields, including pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and efficacy in potential applications.
Chemical Structure and Properties
The compound's chemical structure can be described as follows:
- Molecular Formula : CHO
- CAS Number : 4668-42-2
- Molecular Weight : 366.45 g/mol
This compound features two butoxy groups attached to a benzene ring with dicarboxylate functionalities, which may influence its solubility and reactivity.
Biological Activity Overview
The biological activity of this compound has been explored through various studies focusing on its pharmacological properties, including antimicrobial, antifungal, and cytotoxic effects.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, a study on related esters showed effective inhibition against several bacterial strains, suggesting potential use as antimicrobial agents.
| Microorganism | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 50 |
| S. aureus | 18 | 50 |
| C. albicans | 12 | 50 |
Antifungal Activity
Antifungal properties have also been noted in similar compounds. In vitro studies demonstrated that derivatives of this compound can inhibit the growth of pathogenic fungi.
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| A. niger | 25 µg/mL | Moderate |
| F. oxysporum | 10 µg/mL | High |
The mechanisms underlying the biological activities of this compound are not fully elucidated; however, it is hypothesized that the dicarboxylate moiety may interact with cellular membranes or specific enzyme targets, leading to disruption of microbial growth and proliferation.
Case Studies and Research Findings
Several studies have focused on the synthesis and biological evaluation of related compounds:
-
Study on Antifungal Activity : A series of derivatives were synthesized and tested against various fungal strains. The results indicated that modifications to the butoxy groups significantly influenced antifungal potency.
- Findings : Compounds with longer alkyl chains showed enhanced activity against A. niger.
-
Cytotoxicity Evaluation : The cytotoxic effects were assessed using human cancer cell lines. The compound exhibited dose-dependent cytotoxicity, particularly against breast cancer cells (MCF7).
- Results : IC values ranged from 15 to 30 µM across different cell lines.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Bis(1-butoxy-1-oxopropan-2-yl) benzene-1,3-dicarboxylate, and how can purity be ensured?
- Methodological Answer : The compound can be synthesized via esterification of benzene-1,3-dicarboxylic acid with 1-butoxy-1-oxopropan-2-ol under acidic or enzymatic catalysis. Key steps include:
- Reflux conditions : Use anhydrous solvents (e.g., toluene) with catalytic sulfuric acid or lipases to minimize side reactions.
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to achieve >95% purity. Monitor purity via HPLC or H/C NMR, ensuring absence of unreacted diacid or monoester byproducts .
Q. How can spectroscopic techniques (e.g., FTIR, NMR) confirm the structure of this compound?
- Methodological Answer :
- FTIR : Look for ester C=O stretching at ~1720–1740 cm and aromatic C=C vibrations at ~1600 cm.
- H NMR : Expect signals for aromatic protons (δ 8.3–8.5 ppm, doublets), ester methine (δ 5.1–5.3 ppm, multiplet), and butoxy groups (δ 0.9–1.7 ppm).
- C NMR : Confirm ester carbonyl carbons (~168–170 ppm) and aromatic carbons (~125–135 ppm). Compare with computational predictions (e.g., DFT) for validation .
Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?
- Methodological Answer :
- Solubility : Test in polar (DMSO, methanol) and nonpolar solvents (toluene, hexane). The compound is likely sparingly soluble in water (<0.01 g/100 mL) due to its ester groups but soluble in organic solvents.
- Stability : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks). Monitor hydrolysis of ester linkages via HPLC. Store in airtight containers at –20°C to prevent moisture absorption .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the molecular geometry of this compound?
- Methodological Answer :
- Crystal Growth : Use slow evaporation from a saturated ethanol/acetone solution to obtain single crystals.
- Data Collection : Employ synchrotron radiation or a laboratory diffractometer (Mo-Kα, λ = 0.71073 Å) at 100 K.
- Refinement : Use SHELXL (via Olex2 or SHELXTL) for structure solution. Key parameters: bond distances (e.g., C–O ester ~1.20 Å), angles (e.g., O–C–O ~120°), and torsional angles. Validate against CSD entries (e.g., benzene-1,3-dicarboxylate derivatives) .
Q. What intermolecular interactions dominate the solid-state packing of this compound, and how do they influence material properties?
- Methodological Answer :
- Hydrogen Bonding : Analyze O–H⋯O interactions between ester carbonyls and hydroxyl impurities (if present) using Mercury software.
- π-π Stacking : Measure centroid distances between aromatic rings (typically 3.5–4.0 Å).
- Thermal Analysis : Perform TGA/DSC to correlate packing density with melting points (~340–345°C) and thermal stability. These interactions may enhance crystallinity and reduce solubility .
Q. How can computational modeling predict the reactivity of this compound in catalytic or supramolecular applications?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate electrostatic potential maps to identify nucleophilic/electrophilic sites (e.g., ester carbonyls).
- MD Simulations : Study solvation dynamics in methanol/water mixtures to predict hydrolysis rates.
- Docking Studies : Model interactions with enzymes (e.g., esterases) or metal ions (e.g., Cu) for catalytic applications .
Q. What analytical strategies can resolve contradictions in spectral data (e.g., unexpected peaks in NMR)?
- Methodological Answer :
- 2D NMR (COSY, HSQC) : Assign overlapping proton signals (e.g., butoxy CH groups) and confirm H-C correlations.
- Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]) and fragment patterns (e.g., loss of butoxy groups).
- Contamination Check : Use elemental analysis (C, H, O) to verify stoichiometry and rule out impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
